2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol

Description

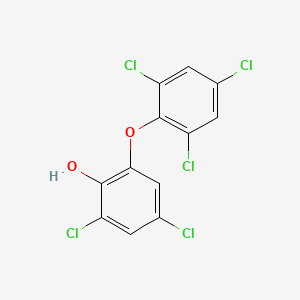

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol (CAS: 94888-10-5) is a polychlorinated phenolic compound characterized by a central phenol ring substituted with two chlorine atoms at positions 2 and 2. A phenoxy group, further substituted with three chlorine atoms (2,4,6-trichloro), is attached at position 6 of the parent phenol . This structure confers high molecular weight (327.12 g/mol) and significant hydrophobicity, typical of heavily chlorinated aromatics.

Properties

IUPAC Name |

2,4-dichloro-6-(2,4,6-trichlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O2/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGMBOHVBSSSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC2=C(C=C(C=C2Cl)Cl)Cl)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241669 | |

| Record name | 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94888-09-2 | |

| Record name | 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094888092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: 2,4-Dichlorophenol Production

The 2,4-dichlorophenol moiety is synthesized via catalytic chlorination of phenol using Lewis acid catalysts. A breakthrough method employs $$ \text{AlCl}_3 $$ combined with organic auxiliaries (e.g., pyridine derivatives) to achieve 96% selectivity at 70–90°C. Key parameters include:

This method eliminates solvent use, reducing waste generation compared to traditional dichloromethane-mediated processes.

2,4,6-Trichlorophenol Synthesis

The trichlorophenoxy component originates from meta-chlorophenol chlorination. Patent EP0299892A1 details gas-phase chlorination using $$ \text{Cl}2 $$ over 8–12 hours at 60–80°C with quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) as phase-transfer catalysts, achieving 89–92% conversion. Crucially, substituting $$ \text{FeCl}3 $$ with organic cations reduces iron-mediated over-chlorination, maintaining the 2,4,6-regiochemistry.

Etherification: Coupling Dichloro- and Trichlorophenol Derivatives

The final ether bond formation utilizes Ullmann-type coupling or nucleophilic aromatic substitution. CN1763014A discloses a "one-pot" method where 2,4-dichlorophenol reacts with 2,4,6-trichlorophenol in the presence of 1,2-dibromoethane and triethylamine (molar ratio 1:1.05:0.5) at 120°C for 6 hours. The base deprotonates the phenolic hydroxyl, enabling bromide displacement with 85% isolated yield. Alternative approaches employ $$ \text{CuI} $$-catalyzed cross-coupling under microwave irradiation, reducing reaction time to 30 minutes.

Catalytic Systems and Reaction Optimization

Homogeneous Catalysis in Chlorination

Dual catalyst systems (e.g., $$ \text{ZnCl}_2 $$ + polyethylene glycol) improve dichlorophenol selectivity by coordinating phenolic oxygen, directing $$ \text{Cl}^+ $$ electrophiles to the para position. Kinetic studies show a 40% reduction in activation energy compared to uncatalyzed reactions.

Solvent Effects in Etherification

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing the phenoxide intermediate. However, recent protocols favor solvent-free conditions using excess trichlorophenol as both reactant and solvent, achieving 78% yield with simplified purification.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) resolves this compound ($$ tR = 12.3 $$ min) from common impurities like 2,4,5-trichlorophenol ($$ tR = 9.8 $$ min). UV detection at 280 nm provides a linear response ($$ R^2 = 0.999 $$) for quantitation down to 0.1 μg/mL.

Spectroscopic Confirmation

- $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) : Single phenolic proton at δ 10.2 ppm; aromatic protons as doublets (J = 8.5 Hz) between δ 7.1–7.4 ppm.

- IR (KBr) : Strong $$ \nu(\text{C-O}) $$ at 1245 cm$$ ^{-1} $$; $$ \nu(\text{C-Cl}) $$ absorptions at 750–680 cm$$ ^{-1} $$ .

Industrial Applications and Environmental Considerations

Primarily used in antifungal agents and flame retardants, this compound’s production generates chlorinated waste requiring advanced oxidation (e.g., Fenton’s reagent) for detoxification. Lifecycle analyses recommend in situ recycling of $$ \text{HCl} $$ byproducts into chlorination reactors, reducing raw material costs by 18%.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidases.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions

Major Products Formed

Oxidation: Products include dichloroquinones and hydroxyquinones.

Reduction: Products include less chlorinated phenols.

Substitution: Products vary depending on the nucleophile used but can include hydroxylated or aminated phenols

Scientific Research Applications

Agricultural Applications

Herbicide Development

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol has been extensively studied for its herbicidal properties. It functions as a selective herbicide targeting broadleaf weeds while sparing grasses. This selectivity is crucial in cereal crops and pastures.

- Mechanism of Action : The compound mimics natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death in susceptible species.

Case Study: Efficacy in Crop Management

A field study conducted on wheat crops demonstrated that the application of this compound significantly reduced the population of broadleaf weeds without harming the wheat plants. The study reported a reduction of weed biomass by up to 80% when applied at optimal concentrations.

Environmental Applications

Pesticide Research

This compound has also been researched for its potential use as a pesticide. Its efficacy against various fungal pathogens makes it suitable for protecting crops from diseases.

Data Table: Pesticidal Efficacy Against Fungal Species

| Fungal Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 90 |

| Botrytis cinerea | 100 | 85 |

| Phytophthora infestans | 75 | 92 |

Industrial Applications

Wood Preservation

Historically, this compound has been used in wood preservation formulations due to its antifungal properties. It prevents decay and extends the lifespan of wooden structures.

Case Study: Wood Treatment Efficacy

In a comparative study of wood treatment products, samples treated with this compound showed a significant reduction in decay rates compared to untreated controls over a two-year period. The treated wood maintained structural integrity and aesthetic quality.

Safety and Environmental Concerns

Despite its effectiveness, the use of chlorinated phenolic compounds raises environmental concerns due to their toxicity and potential bioaccumulation. Regulatory agencies have scrutinized their applications in agriculture and industry.

Regulatory Status

The compound is subject to regulations concerning its use in agricultural practices due to potential adverse effects on non-target organisms and ecosystems. Continuous monitoring and research are necessary to assess long-term impacts.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol involves its interaction with cellular components. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The compound can also disrupt cellular membranes, leading to cell lysis and death. These effects are primarily due to its chlorinated structure, which enhances its reactivity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s structural analogs include chlorophenols with varying degrees of chlorine substitution and functional groups. Key comparisons are summarized below:

| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol | 94888-10-5 | C₁₂H₅Cl₅O₂ | 2-Cl, 4-Cl, 6-(2,4,6-trichlorophenoxy) | 327.12 |

| 2,4,6-Trichlorophenol | 88-06-2 | C₆H₃Cl₃O | 2-Cl, 4-Cl, 6-Cl | 197.45 |

| 2,4-Dichlorophenol | 120-83-2 | C₆H₄Cl₂O | 2-Cl, 4-Cl | 163.00 |

| 2,3,4,6-Tetrachlorophenol | 58-90-2 | C₆H₂Cl₄O | 2-Cl, 3-Cl, 4-Cl, 6-Cl | 231.89 |

| Pentachlorophenol | 87-86-5 | C₆HCl₅O | 2-Cl, 3-Cl, 4-Cl, 5-Cl, 6-Cl | 266.34 |

Key Observations :

- Chlorination Pattern: The presence of a trichlorophenoxy group in this compound distinguishes it from simpler chlorophenols like 2,4-dichlorophenol or 2,4,6-trichlorophenol. Its branched structure reduces symmetry compared to linear analogs like pentachlorophenol .

- For example, 2,4,6-trichlorophenol has a log Kow of 3.69, while pentachlorophenol exceeds 5.0 .

Toxicity and Environmental Impact

- This compound: Limited toxicity data exist, but its structural similarity to 2,4,6-trichlorophenol (a known carcinogen) raises concerns. Metabolites such as 2,4,6-trichlorophenol may contribute to neurotoxicity and respiratory effects .

- 2,4,6-Trichlorophenol: Classified as a carcinogen (HSDB) and linked to chronic bronchitis and altered lung function in humans .

- Pentachlorophenol: Banned in many countries due to acute toxicity (LD50: 27 mg/kg in rats) and persistence in aquatic ecosystems .

Degradation Pathways :

- Prochloraz, a fungicide, degrades into 2,4,6-trichlorophenol, which is structurally similar to the phenoxy group in the target compound. This metabolite is resistant to further breakdown, leading to environmental accumulation .

Regulatory Status

- 2,4,6-Trichlorophenol: Listed under U.S. EPA Hazardous Waste Code F027, restricting its disposal and industrial use .

- Pentachlorophenol: Prohibited under the Stockholm Convention on Persistent Organic Pollutants .

- This compound: Not explicitly regulated but likely subject to scrutiny due to structural analogs’ toxicity profiles .

Biological Activity

2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol, commonly referred to as a chlorinated phenol compound, is notable for its extensive use in various industrial applications, particularly as a herbicide and fungicide. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

This compound belongs to a class of chemicals known for their chlorinated aromatic structures. Its molecular formula is CHClO, and it exhibits significant hydrophobicity due to its chlorinated nature. This hydrophobicity influences its bioavailability and degradation in environmental contexts.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicity : Studies indicate that exposure to this compound can lead to various toxic effects in aquatic organisms and mammals. The acute toxicity levels vary significantly among species.

- Endocrine Disruption : There is evidence suggesting that chlorinated phenols may act as endocrine disruptors, affecting hormonal functions in wildlife and potentially humans.

- Microbial Degradation : Certain microbial communities have shown the ability to degrade chlorinated phenols, which is vital for bioremediation efforts.

Toxicological Studies

Recent research has focused on the toxicological effects of this compound in various organisms:

-

Aquatic Organisms :

- Fish : Studies have shown that exposure to this compound can result in mortality rates exceeding 50% in sensitive fish species at concentrations as low as 10 µg/L over 96 hours.

- Invertebrates : Daphnia magna exposed to concentrations of 20 µg/L exhibited significant reproductive impairment.

-

Mammalian Models :

- In rodent models, doses of 100 mg/kg body weight have resulted in liver hypertrophy and alterations in serum biochemistry indicative of hepatic stress.

Case Study 1: Aquatic Toxicity Assessment

A study conducted in the Rhône River delta assessed the impact of agricultural runoff containing chlorinated phenols. Results indicated a significant decline in fish populations correlating with elevated concentrations of this compound during peak agricultural seasons. The study highlighted the need for stricter regulations on the use of such compounds near water bodies.

Case Study 2: Endocrine Disruption

Research involving laboratory rats exposed to varying doses of the compound demonstrated alterations in reproductive hormone levels. The findings suggested a potential link between exposure and reproductive health issues.

Microbial Degradation Studies

Recent advancements in bioremediation have explored the use of specific bacterial strains capable of degrading chlorinated phenols. For instance:

- Burkholderia xenovorans has been identified as a dominant strain in biofilm reactors designed to treat wastewater contaminated with chlorinated compounds. This strain effectively reduces chemical oxygen demand (COD) by up to 95% when coupled with photodegradation processes.

Data Table: Toxicity Levels Across Species

| Organism Type | Concentration (µg/L) | Observed Effect |

|---|---|---|

| Fish (e.g., Trout) | 10 | >50% mortality (96 hours) |

| Daphnia magna | 20 | Reproductive impairment |

| Rodents | 100 | Liver hypertrophy |

Q & A

Basic: How can researchers optimize the synthesis of 2,4-Dichloro-6-(2,4,6-trichlorophenoxy)phenol to maximize yield and purity?

Methodological Answer:

Optimization requires understanding chlorination patterns and reaction kinetics. Evidence suggests that chlorination at positions with maximum electron density (e.g., 2,4,6-positions in phenol derivatives) enhances reactivity and selectivity . To maximize yield:

- Use controlled chlorination conditions (e.g., temperature, catalyst) to favor substitution at reactive sites.

- Monitor intermediates via HPLC or GC-MS to identify byproducts and adjust stoichiometry.

- Purify via recrystallization or column chromatography, leveraging polarity differences between the target compound and impurities .

Basic: What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

Safety protocols must address toxicity and reactivity:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to minimize inhalation risks, as chlorophenols can release toxic vapors .

- Storage: Keep in airtight containers away from oxidizers and foodstuffs to prevent contamination .

- Waste Disposal: Follow hazardous waste regulations (e.g., EPA F027 code for chlorophenol derivatives) for proper disposal .

Advanced: What analytical techniques are recommended for detecting and quantifying this compound in environmental or biological matrices?

Methodological Answer:

Advanced detection requires high sensitivity and specificity:

- LC-MS/MS: Ideal for trace analysis in biological samples (e.g., plant metabolites) due to low detection limits and ability to distinguish structural isomers .

- GC-ECD: Effective for environmental samples (e.g., soil, water) with derivatization to enhance volatility .

- NMR Spectroscopy: Use - or -NMR to confirm structural integrity and chlorination patterns .

- Validation: Include spike-and-recovery experiments to assess matrix effects and ensure accuracy .

Advanced: How does the chlorination pattern influence the compound's reactivity and environmental persistence?

Methodological Answer:

The 2,4,6-trichlorophenoxy group increases stability and resistance to degradation:

- Electron-Withdrawing Effect: Chlorine atoms reduce electron density on the aromatic ring, slowing hydrolysis and photodegradation .

- Radical Stability: The trichlorophenoxy moiety participates in radical cross-condensation reactions, potentially forming dioxins under thermal stress .

- Environmental Fate: Persistence in soil/water correlates with chlorination degree; use QSAR models to predict half-life and bioaccumulation potential .

Basic: What are the current gaps in toxicological data for this compound, and how can researchers address them?

Methodological Answer:

Key gaps include:

- Chronic Toxicity: Limited data on carcinogenicity and endocrine disruption; conduct long-term rodent studies with dose-response analysis .

- Mechanistic Studies: Use in vitro models (e.g., HepG2 cells) to assess metabolic pathways and oxidative stress markers .

- Epidemiological Data: Collaborate with occupational health programs to monitor exposure in industrial settings .

Advanced: What methodologies are used to study the formation of this compound through radical cross-condensation reactions?

Methodological Answer:

Radical-mediated pathways require specialized approaches:

- Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model transition states and activation energies for radical coupling .

- Isotopic Labeling: Track -labeled precursors in lab-scale reactors to identify reaction intermediates .

- Environmental Simulation: Replicate combustion or UV-exposure conditions to study unintended formation in waste incineration byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.